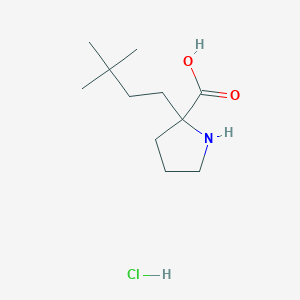

2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride

Description

2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine-based compound featuring a branched alkyl substituent (3,3-dimethylbutyl group) at the 2-position of the pyrrolidine ring, with a carboxylic acid moiety and a hydrochloride salt. Pyrrolidine-2-carboxylic acid derivatives are widely studied for their roles in drug development, particularly as chiral building blocks in peptidomimetics and enzyme inhibitors.

Properties

IUPAC Name |

2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-10(2,3)6-7-11(9(13)14)5-4-8-12-11;/h12H,4-8H2,1-3H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQCFIOXXQAQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1(CCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375262-44-3 | |

| Record name | 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

Introduction of 3,3-Dimethylbutyl Group: This step involves the alkylation of the pyrrolidine ring with 3,3-dimethylbutyl halides under basic conditions.

Conversion to Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and purification systems, such as crystallization and filtration, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

- Ketones and carboxylic acids from oxidation.

- Alcohols and aldehydes from reduction.

- Various substituted pyrrolidine derivatives from substitution reactions.

Scientific Research Applications

Organic Synthesis

This compound serves as a key building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions, facilitating the development of new pharmaceuticals and materials .

Research indicates potential biological activities, including:

- Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding: The compound may interact with various receptors, influencing signal transduction processes.

Medical Applications

Exploratory studies focus on its therapeutic potential for:

- Neurological Disorders: Investigations into its effects on neurotransmitter systems could lead to treatments for conditions like anxiety or depression.

- Anti-inflammatory Properties: Preliminary data suggest it may reduce inflammation markers in vitro .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of pyrrolidine derivatives against multidrug-resistant pathogens. Compounds structurally related to 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid demonstrated significant activity against strains like Staphylococcus aureus and Clostridium difficile, highlighting its potential as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. Results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic avenues for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : The 3,3-dimethylbutyl group is less polar than aromatic substituents (e.g., benzyl, trifluoromethylbenzyl), likely reducing water solubility compared to fluorinated or pyridyl analogs.

- Steric Effects : The branched alkyl chain may hinder interactions with flat binding pockets, unlike planar benzyl groups in compounds like (R)-2-(3-(trifluoromethyl)benzyl)pyrrolidine derivatives.

Structural and Analytical Data

- Stereochemical Complexity : Similar to (2S,4R)-4-hydroxypyrrolidine derivatives, the target compound’s conformational flexibility could impact aggregation behavior, as seen in pseudoproline derivatives ().

- Stability : Hydrochloride salts of pyrrolidine-2-carboxylic acids (e.g., ) generally exhibit improved crystallinity and shelf-life compared to free bases.

Biological Activity

2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid; hydrochloride, identified by CAS number 2375262-44-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Biological Activity Overview

The biological activity of 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid; hydrochloride is primarily associated with its potential as a pharmacological agent. The compound is part of a broader class of pyrrolidine derivatives that have shown promise in various therapeutic areas.

Antibacterial Activity

Recent studies have highlighted the structural similarities between this compound and other pyrrolidine derivatives known for their antibacterial properties. Specifically, the compound's scaffold has been linked to the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for bacterial survival. For instance, pyrrolidine-2,3-dione derivatives have been identified as potent inhibitors against Pseudomonas aeruginosa, a common multidrug-resistant pathogen .

Study 1: Antibacterial Efficacy

A study conducted by researchers at the Max Planck Institute utilized a high-throughput screening approach to evaluate the antibacterial activity of various pyrrolidine derivatives, including those related to 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid. The findings indicated that compounds with a pyrrolidine core exhibited significant inhibition of PBP3 with IC50 values ranging from 4 µM to >100 µM .

| Compound ID | IC50 (µM) | Activity Description |

|---|---|---|

| Compound 1 | 4 | Strong inhibitor |

| Compound 2 | 10 | Moderate inhibitor |

| Compound 3 | >100 | Weak/no inhibition |

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications at specific positions on the pyrrolidine ring significantly affected biological activity. For example, substituents at the nitrogen position and the presence of hydroxyl groups were crucial for enhancing antibacterial efficacy .

The mechanism by which 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid exerts its antibacterial effects involves the disruption of bacterial cell wall synthesis. By binding to PBPs, it inhibits their transpeptidase activity, leading to cell lysis and death. This mechanism is particularly effective against Gram-negative bacteria due to their reliance on PBPs for maintaining cell wall integrity.

Q & A

Q. What are the recommended methods for synthesizing 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can purity be optimized?

Methodological Answer: A common approach involves coupling 3,3-dimethylbutyl groups to a pyrrolidine-2-carboxylic acid backbone via reductive amination or alkylation, followed by hydrochloric acid salt formation. Purity optimization requires:

- Reaction Temperature Control: Maintain temperatures between 0–5°C during acidification to minimize byproducts .

- Purification Techniques: Use recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) to isolate the hydrochloride salt .

- Analytical Validation: Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) and compare retention times against standards .

Q. How should researchers handle and store 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid hydrochloride to ensure stability?

Methodological Answer:

- Storage Conditions: Store as a lyophilized powder at -20°C in moisture-proof containers. In solution, use -80°C for long-term stability, avoiding freeze-thaw cycles .

- Safety Protocols: Wear nitrile gloves, FFP3 masks, and protective eyewear during handling. Use fume hoods to prevent inhalation of hydrochloride vapors .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration by certified facilities .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR (500 MHz, DO) to confirm substitution patterns on the pyrrolidine ring (e.g., δ 3.2–3.5 ppm for methylene protons adjacent to the carboxylic acid group) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (expected [M+H] ~245.2 g/mol) and detect impurities .

- X-ray Crystallography: Resolve stereochemistry by co-crystallizing with chiral auxiliaries (e.g., L-tartaric acid) and analyze unit cell parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Replication: Perform dose-response curves in triplicate across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify system-specific artifacts .

- Solubility Adjustments: Test solubility in PBS (pH 7.4) vs. DMSO to rule out vehicle interference. Use dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

- Metabolite Screening: Employ LC-MS/MS to detect hydrolysis products (e.g., free pyrrolidine derivatives) that may explain activity variations .

Q. What experimental design strategies mitigate aggregation issues in in vitro studies of this compound?

Methodological Answer:

- Critical Micelle Concentration (CMC) Determination: Use fluorescence anisotropy with Nile Red to identify aggregation thresholds. Adjust concentrations below CMC (~50 µM) for monomeric studies .

- Co-solvent Systems: Incorporate 0.01% Tween-80 or cyclodextrin derivatives to stabilize the compound in aqueous buffers .

- Dynamic NMR Monitoring: Track temperature-dependent chemical shift changes (e.g., 25–45°C) to identify aggregation-prone conditions .

Q. How do stereochemical variations in the pyrrolidine ring influence biological activity?

Methodological Answer:

- Enantiomer Separation: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to isolate (R)- and (S)-isomers. Compare IC values in target assays .

- Molecular Dynamics (MD) Simulations: Model interactions between enantiomers and binding pockets (e.g., ion channels) to predict stereochemical preferences .

- Circular Dichroism (CD): Corlate CD spectra (190–250 nm) with activity data to link conformational stability to potency .

Q. What strategies address discrepancies between computational binding predictions and experimental results?

Methodological Answer:

- Force Field Optimization: Use AMBER or CHARMM with explicit solvent models to refine docking poses. Validate with alchemical free energy calculations .

- Crystallographic Validation: Co-crystallize the compound with target proteins (e.g., kinases) to resolve actual binding modes vs. predicted poses .

- pH-Dependent Studies: Adjust assay buffer pH (5.5–8.0) to account for protonation state changes affecting binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.